molecular formula C17H22N6O2 B12911606 5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine CAS No. 104484-42-6

5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine

Cat. No.: B12911606
CAS No.: 104484-42-6
M. Wt: 342.4 g/mol
InChI Key: SGWVNXVUSVARKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine is a pyrimidine derivative supplied for research purposes. Pyrimidine-based compounds are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. The pyrimidine core is a key pharmacophore found in numerous molecules that function as kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR) and other tyrosine kinases, which are important in cancer research . The specific substitution pattern on this compound—featuring a 3-nitro-4-piperidino phenyl group and a 6-ethyl chain on the 2,4-diaminopyrimidine scaffold—suggests potential for interaction with various enzymatic targets. Piperidine rings and nitro groups are common features in pharmaceutical agents that influence a compound's physicochemical properties and binding affinity . Researchers can utilize this chemical as a building block or reference standard in developing novel therapeutic agents, particularly in oncology and signal transduction research. This product is strictly labeled "For Research Use Only" and is not for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

104484-42-6

Molecular Formula

C17H22N6O2

Molecular Weight

342.4 g/mol

IUPAC Name

6-ethyl-5-(3-nitro-4-piperidin-1-ylphenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C17H22N6O2/c1-2-12-15(16(18)21-17(19)20-12)11-6-7-13(14(10-11)23(24)25)22-8-4-3-5-9-22/h6-7,10H,2-5,8-9H2,1H3,(H4,18,19,20,21)

InChI Key

SGWVNXVUSVARKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine typically involves multi-step reactions starting from readily available precursors. One common route includes the nitration of a piperidine-substituted phenyl compound followed by the introduction of the pyrimidine ring through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to enhance efficiency and safety. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dimethyl sulfoxide and acetonitrile are often employed to facilitate these reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine is a compound of significant interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.

Chemical Properties and Structure

This compound belongs to a class of compounds known as pyrimidines, which are characterized by their six-membered ring structure containing nitrogen atoms. The specific arrangement of functional groups in this compound suggests potential biological activity, particularly as an inhibitor or modulator in various biochemical pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.

Case Study:
In a study examining the effects of pyrimidine derivatives on cancer cell lines, it was found that certain compounds led to a significant reduction in cell viability. The mechanism was attributed to the inhibition of key signaling pathways involved in cell cycle regulation.

Antimicrobial Properties

There is growing evidence supporting the antimicrobial efficacy of pyrimidine derivatives. Compounds with similar structures have been tested against various bacterial and fungal strains, showing effective inhibition.

Data Table: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli8 µg/mL
Another Pyrimidine DerivativeStaphylococcus aureus16 µg/mL

Neurological Applications

Compounds like this compound have been investigated for their neuroprotective effects. The piperidine moiety is known for its ability to cross the blood-brain barrier, making these compounds potential candidates for treating neurodegenerative disorders.

Case Study:
In preclinical trials, derivatives were shown to reduce oxidative stress in neuronal cells, suggesting a protective role against conditions such as Alzheimer’s disease.

Mechanistic Insights

The mechanisms through which this compound exerts its effects involve modulation of enzyme activities and interaction with cellular receptors. For example:

  • Enzyme Inhibition: Studies have demonstrated that this compound can inhibit enzymes such as kinases and phosphatases that play critical roles in cell signaling.
  • Receptor Modulation: Preliminary findings suggest that it may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.

Mechanism of Action

The mechanism of action of 5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and pyrimidine ring play crucial roles in binding to these targets, modulating their activity and triggering downstream biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrimethamine (5-(4-Chlorophenyl)-6-ethyl-2,4-pyrimidinediamine)

Pyrimethamine is a well-characterized antimalarial agent that inhibits dihydrofolate reductase (DHFR), a key enzyme in folate synthesis .

Structural Differences:
  • Phenyl Substituent: Pyrimethamine has a 4-chlorophenyl group at position 5, while the target compound features a 3-nitro-4-piperidinophenyl group.
  • Pyrimidine Substituents: Both share a 6-ethyl and 2,4-diamino pyrimidine core.
Functional Implications:
  • Pharmacokinetics : Pyrimethamine’s 4-chlorophenyl group contributes to its long half-life and tissue distribution , whereas the nitro and piperidine groups may modify metabolic stability or clearance rates.

5-[1-(4-Fluorophenyl)-2-nitroethyl]-6-isopropyloxy-2,4-pyrimidinediamine (Compound 30c)

This analogue, reported in a structure-based antiparasitic study, shares functional groups with the target compound .

Structural Differences:
  • Position 5 Substituent: A 4-fluorophenyl-nitroethyl chain vs. the target’s 3-nitro-4-piperidinophenyl.
  • Position 6 Substituent : Isopropyloxy vs. ethyl .
Functional Implications:
  • Nitro Group Positioning : The nitro group in 30c is part of a nitroethyl sidechain, whereas in the target compound, it is directly attached to the phenyl ring. This may lead to differences in redox activity or target interaction.
  • Oxygen vs. Nitrogen Heterocycles : The isopropyloxy group in 30c introduces an oxygen atom, which could reduce basicity compared to the piperidine nitrogen in the target compound .

5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine (BW 48-210)

This compound, identified in safety data sheets, substitutes a methyl group at position 6 and a chlorophenoxy group at position 5 .

Structural Differences:
  • Position 5 Substituent: 4-Chlorophenoxy (ether linkage) vs. 3-nitro-4-piperidinophenyl (direct aryl linkage).
  • Position 6 Substituent : Methyl vs. ethyl .
Functional Implications:
  • Ether vs.
  • Steric Effects : The methyl group at position 6 in BW 48-210 may result in less steric hindrance than the ethyl group in the target compound .

Key Research Findings and Trends

Substituent Effects on Activity :

  • Chlorine (pyrimethamine) and nitro groups (target compound) enhance electron withdrawal, critical for DHFR inhibition .
  • Piperidine rings improve solubility and may enable interactions with additional targets (e.g., ion channels or transporters) .

Therapeutic Potential: Pyrimethamine’s success against malaria and toxoplasmosis highlights the pyrimidine scaffold’s versatility . The target compound’s unique substituents may expand its utility to drug-resistant parasites or non-infectious diseases (e.g., cancer) .

Q & A

Q. Key Parameters :

  • Nitration Efficiency : Excess nitric acid or prolonged reaction times can lead to byproducts like dinitrated derivatives.
  • Piperidine Substitution : Steric hindrance from the ethyl group requires elevated temperatures and polar aprotic solvents for successful SNAr .
  • Purification : Column chromatography (silica gel, CHCl₃/MeOH 10:1) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

How can the structural identity and purity of this compound be confirmed using spectroscopic and chromatographic methods?

Basic Research Question
Structural Confirmation :

  • ¹H/¹³C NMR : Key signals include the ethyl group (δ ~1.2 ppm, triplet for CH₃; δ ~2.5 ppm, quartet for CH₂), aromatic protons (δ 7.5–8.5 ppm for nitro-phenyl), and piperidine NH (δ ~3.1 ppm) .
  • X-ray Crystallography : Resolve ambiguous substituent orientations (e.g., nitro group planarity with the pyrimidine ring) and intramolecular hydrogen bonding patterns (N–H⋯N) .

Q. Purity Assessment :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention time consistency and single-peak elution confirm purity (>98%) .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺) validates molecular formula.

What computational modeling approaches are suitable for predicting the binding affinity of this compound with potential biological targets?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., EGFR or VEGFR). Focus on the nitro group’s electrostatic potential and piperidine’s conformational flexibility .
  • MD Simulations : Assess stability of ligand-receptor complexes in physiological conditions (GROMACS, AMBER). Monitor hydrogen bonds between the diamine groups and catalytic lysine residues .
  • QSAR Studies : Corrogate substituent effects (e.g., nitro vs. methoxy) on inhibitory activity using descriptors like logP, polar surface area, and Hammett constants .

How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives through systematic SAR studies?

Advanced Research Question
Strategies :

  • Functional Group Variation : Synthesize analogs with modifications at the 5-nitro, 6-ethyl, or piperidine positions to isolate pharmacophoric contributions .
  • Crystallographic Comparisons : Analyze binding modes of polymorphic forms (e.g., differences in piperidine ring puckering affecting target engagement) .
  • In Vitro/In Vivo Correlation : Test analogs in parallel assays (e.g., enzyme inhibition vs. cell viability) to distinguish target-specific effects from off-target interactions .

Example : A study comparing 5-nitro vs. 5-cyano analogs revealed that nitro’s electron-withdrawing properties enhance binding to hydrophobic kinase pockets, while cyano derivatives exhibit better solubility but reduced potency .

What strategies are effective in optimizing the nitro group's stability in this compound under physiological conditions?

Advanced Research Question
Challenges : Nitro groups can undergo reduction in vivo (e.g., to amines) or form reactive intermediates.
Solutions :

  • Prodrug Design : Mask the nitro group as a stabilized precursor (e.g., nitroso or hydroxylamine derivatives) activated only in target tissues .
  • Structural Shielding : Introduce ortho-substituents (e.g., methyl groups) on the phenyl ring to sterically hinder nitro group reduction .
  • pH-Sensitive Formulations : Encapsulate the compound in nanoparticles that release the drug only in low-pH tumor microenvironments .

Validation : Monitor nitro group integrity via LC-MS after incubation in plasma (37°C, 24 hours) and compare degradation kinetics with unmodified analogs .

How can researchers address discrepancies in reported spectral data for pyrimidine derivatives during structural elucidation?

Advanced Research Question
Root Causes : Solvent effects, tautomerism, or polymorphic crystal packing.
Methodology :

  • Variable Temperature NMR : Identify tautomeric equilibria (e.g., amine-imine shifts) by acquiring spectra at 25°C and 60°C .
  • Crystallographic Validation : Compare experimental X-ray structures with DFT-optimized geometries to resolve ambiguities in substituent orientation .
  • 2D NMR (COSY, NOESY) : Assign overlapping aromatic signals by correlating coupling patterns and spatial proximities .

Case Study : A polymorph of a related compound showed divergent ¹H NMR shifts due to C–H⋯π interactions in the crystal lattice, resolved via NOESY cross-peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.